molecular formula C20H12Cl2N2O B4969192 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B4969192
M. Wt: 367.2 g/mol
InChI Key: CKHUGCNDTHBFLG-UHFFFAOYSA-N
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Description

2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as DCB-3503, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the family of benzo[h]chromene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of various adhesion molecules involved in leukocyte recruitment. This compound has also been found to induce apoptosis in cancer cells and to inhibit their migration and invasion. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential synergistic effects of this compound with other compounds, such as chemotherapeutic agents or other anti-inflammatory drugs. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its specific molecular targets. Overall, the promising therapeutic properties of this compound make it a promising candidate for further research in the fields of inflammation, cancer, and neurodegeneration.

Synthesis Methods

The synthesis of 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The resulting intermediate is then reacted with 2-aminobenzophenone in the presence of sodium ethoxide to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-16-7-3-6-13(18(16)22)17-14-9-8-11-4-1-2-5-12(11)19(14)25-20(24)15(17)10-23/h1-9,17H,24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHUGCNDTHBFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C(=CC=C4)Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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